N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine
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Overview
Description
N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine, also known as BMS-599626, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer.
Mechanism of Action
N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine is a small molecule inhibitor that targets the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA. By inhibiting DHFR, N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine disrupts the synthesis of DNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine has been shown to have potent anti-cancer activity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine has been shown to be well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine is its high potency and selectivity for DHFR. It has also shown good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine is its potential toxicity, which needs to be carefully evaluated in further studies.
Future Directions
There are several future directions for the development of N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to evaluate its potential use in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to evaluate its potential toxicity and to optimize its pharmacokinetic properties for clinical use.
In conclusion, N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its high potency and selectivity for DHFR make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to evaluate its potential toxicity and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 3,4-dimethylbenzaldehyde with benzylamine to form N-benzyl-3,4-dimethylbenzylamine. This intermediate is then reacted with chlorosulfonylisocyanate to form N-benzyl-3,4-dimethylbenzylsulfonylisocyanate. The final step involves the reaction of N-benzyl-3,4-dimethylbenzylsulfonylisocyanate with N-methyl-2,4-diaminopyrimidine to form N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine.
Scientific Research Applications
N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. It has also been shown to be effective in inhibiting the growth of tumors in animal models.
properties
IUPAC Name |
2-N-benzyl-5-(3,4-dimethylphenyl)sulfonyl-2-N-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-9-10-17(11-15(14)2)27(25,26)18-12-22-20(23-19(18)21)24(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFCUCJBOHZIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N(C)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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